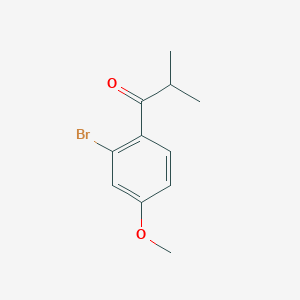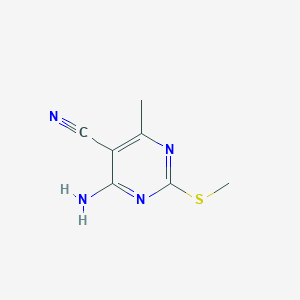
6-Bromo-N-cyclopropylpyridine-3-carboxamide
Overview
Description
“6-Bromo-N-cyclopropylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1114563-25-5 . It has a linear formula of C9H9BrN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-N-cyclopropylpyridine-3-carboxamide” is 241.09 . It appears as a powder and is stored at room temperature .Scientific Research Applications
Pharmacology
6-Bromo-N-cyclopropylpyridine-3-carboxamide: is a compound that has potential applications in pharmacology due to its structural characteristics. It can serve as a building block for the synthesis of various pharmacologically active molecules. For instance, its bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse biologically active compounds that could act as drugs or drug intermediates .
Material Science
In material science, this compound’s robust aromatic structure makes it a candidate for creating novel organic materials. Its potential to engage in π-π stacking interactions could be exploited in the design of organic semiconductors or components for molecular electronics .
Chemical Synthesis
6-Bromo-N-cyclopropylpyridine-3-carboxamide: plays a role in chemical synthesis as a versatile intermediate. Its functional groups are amenable to further chemical modifications, making it useful in the synthesis of complex organic molecules. This includes the development of new synthetic routes for pharmaceuticals or agrochemicals .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its structural similarity to nicotinamide, a component of NAD+/NADH. It may act as an inhibitor or substrate analog in enzymatic assays, helping to elucidate the mechanisms of enzyme action .
Agriculture
The agricultural industry could benefit from derivatives of 6-Bromo-N-cyclopropylpyridine-3-carboxamide in the development of new pesticides or herbicides. Its structure allows for the introduction of additional functional groups that can enhance its activity against specific agricultural pests .
Environmental Applications
Environmental science could utilize this compound in the development of chemical sensors or indicators. Its reactivity with certain environmental pollutants could lead to changes in its optical properties, making it a useful tool for monitoring environmental contamination .
Industrial Uses
Industrially, 6-Bromo-N-cyclopropylpyridine-3-carboxamide could be used in the manufacture of dyes, pigments, or other industrial chemicals. Its bromine atom provides a site for further functionalization, which is essential in the synthesis of various industrial compounds .
Medical Research
In medical research, this compound’s potential to be modified into biologically active molecules makes it a valuable tool for drug discovery. It could be used to create small-molecule libraries for high-throughput screening against a range of biological targets, aiding in the identification of new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
6-bromo-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPVRXYVGDEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-cyclopropylpyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

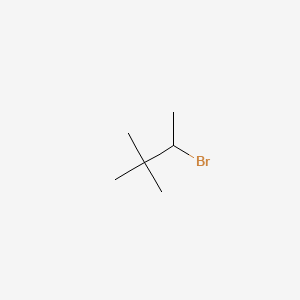
![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
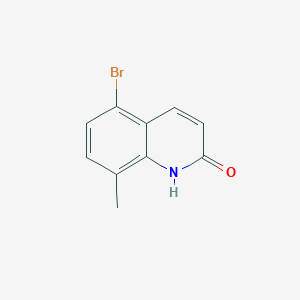
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)




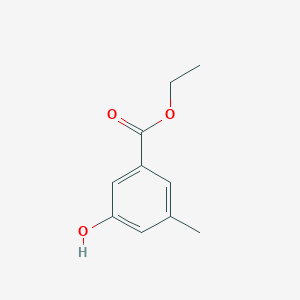
![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
